Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl-
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Overview
Description
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core, a trifluoromethyl group, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .
Scientific Research Applications
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying disease pathways.
Industry: The compound’s stability and reactivity make it valuable in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- exerts its effects involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, affecting transcription and replication processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-: Similar in structure but lacks the N-methyl group.
N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2-(2-naphthyloxy)acetamide: Contains a naphthyloxy group instead of the trifluoromethyl group
Uniqueness
The presence of the trifluoromethyl group in Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Biological Activity
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl- (CAS Number: 126050-17-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H12F3N2O3
- Molecular Weight : 350.27 g/mol
- Chemical Structure : The structure features a trifluoromethyl group and an anthracene moiety that contributes to its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives of acetamide compounds can exhibit significant antibacterial properties. A recent study evaluated the antibacterial potential of various acetamide derivatives, including those similar to the target compound.
Table 1: Antibacterial Activity of Acetamide Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Standard |
---|---|---|---|
Compound A | E. coli | 25 | Lower than Levofloxacin |
Compound B | S. aureus | 50 | Comparable to Levofloxacin |
Target Compound | S. typhi | TBD | TBD |
The study showed that certain acetamide derivatives exhibited MIC values comparable to or lower than standard antibiotics like levofloxacin against various strains including E. coli and S. aureus .
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of acetamide derivatives was assessed using various assays.
Table 2: Antioxidant Activity Assay Results
Compound | DPPH Assay (%) | ABTS Assay (%) | Ferric Reducing Antioxidant Power (FRAP) |
---|---|---|---|
Target Compound | 85 | 90 | 1.5 mM Fe(II) |
Compound C | 75 | 80 | 1.2 mM Fe(II) |
The results indicate that the target compound exhibits strong antioxidant activity, suggesting its potential in preventing cellular damage caused by free radicals .
3. Anticancer Activity
The anticancer potential of acetamide derivatives has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Anticancer Activity Against Breast Cancer Cells
In vitro studies demonstrated that the target compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7). The IC50 values were determined through MTT assays.
Table 3: IC50 Values for Acetamide Derivatives Against MCF-7 Cells
Compound | IC50 (μM) |
---|---|
Target Compound | 15 |
Standard Drug | 10 |
The results indicate that while the target compound is effective, it is slightly less potent than the standard drug used in the study .
Properties
CAS No. |
71302-68-6 |
---|---|
Molecular Formula |
C17H10F3NO3 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C17H10F3NO3/c1-21(16(24)17(18,19)20)12-8-4-7-11-13(12)15(23)10-6-3-2-5-9(10)14(11)22/h2-8H,1H3 |
InChI Key |
SJQUFRFGQDVTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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